N-desmethyl Netupitant D6
Description
Properties
Molecular Formula |
C29H24D6F6N4O |
|---|---|
Molecular Weight |
570.6 |
Origin of Product |
United States |
Foundational & Exploratory
N-desmethyl Netupitant D6: Chemical Structure, Properties, and Bioanalytical Applications
Executive Summary
N-desmethyl Netupitant D6 is the stable isotope-labeled analog of N-desmethyl Netupitant (M1) , the primary pharmacologically active metabolite of the antiemetic drug Netupitant. It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of plasma concentrations during pharmacokinetic (PK) and toxicokinetic (TK) studies.
This guide details the structural identity, physicochemical properties, and experimental protocols for utilizing N-desmethyl Netupitant D6 in high-sensitivity LC-MS/MS workflows. It addresses the specific requirement for tracking the M1 metabolite, which exhibits significant cross-reactivity with the NK1 receptor and contributes to the therapeutic profile of the parent drug.
Chemical Identity & Structural Analysis[1][2][3]
Structural Differentiation
The distinction between the parent drug, its metabolite, and the deuterated standard lies in the modification of the piperazine ring and the isobutyric acid moiety.
| Compound | Chemical Name (IUPAC / Descriptive) | Molecular Formula | MW ( g/mol ) | Key Structural Feature |
| Netupitant | 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide | 578.60 | Parent; N-methyl piperazine | |
| N-desmethyl Netupitant (M1) | 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(piperazin-1-yl)pyridin-3-yl]propanamide | 564.57 | Metabolite ; Secondary amine on piperazine (Loss of | |
| N-desmethyl Netupitant D6 | 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-methyl-N-[4-(2-methylphenyl)-6-(piperazin-1-yl)pyridin-3-yl]-2-(trideuteriomethyl)propanamide | 570.61 | Internal Standard ; Hexadeuterated gem-dimethyl group |
Isotopic Labeling Rationale
The D6 labeling is strategically placed on the gem-dimethyl group of the isobutyric acid side chain (
-
Metabolic Stability: This position is metabolically stable relative to the piperazine ring, ensuring the label is not lost during potential in-source fragmentation or minor metabolic degradation in ex vivo samples.
-
Mass Shift: The +6 Da mass shift (564 → 570) provides sufficient separation from the M1 natural isotope envelope (M+0, M+1, M+2) to prevent "cross-talk" in mass spectrometry, ensuring accurate quantification.
Figure 1: Metabolic relationship between Netupitant and M1, and the structural positioning of the D6 Internal Standard.[1][2][3][4][5]
Pharmacological Context & Properties[2][3][4][8][9][10]
Physicochemical Properties
Understanding the properties of M1 is crucial for extraction optimization. As a secondary amine, M1 is slightly more polar than the parent Netupitant but retains high lipophilicity.
-
pKa: ~8.5 (Piperazine secondary amine).
-
LogP: Estimated ~4.5 (High lipophilicity requires organic solvents for extraction).
-
Solubility: Low in water; soluble in Methanol, Acetonitrile, and DMSO.
Biological Relevance
N-desmethyl Netupitant (M1) is not merely a degradation product but a pharmacologically active contributor to the drug's efficacy.
-
Receptor Affinity: M1 binds to the human NK1 receptor with affinity comparable to Netupitant.
-
PK Profile: It has a long half-life (up to 96 hours), leading to accumulation in plasma after repeat dosing. This necessitates a highly specific assay that can distinguish M1 from the parent drug and other metabolites (M2, M3).
Bioanalytical Applications (LC-MS/MS)
The primary application of N-desmethyl Netupitant D6 is as an Internal Standard for the quantification of M1 in human plasma.
Instrumentation & Conditions
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex or Waters BEH), 1.7 µm or 2.6 µm particle size.
Mass Transitions (MRM)
The Multiple Reaction Monitoring (MRM) transitions rely on the cleavage of the amide bond, generating a characteristic aminopyridine fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentation Logic |
| N-desmethyl Netupitant (M1) | 565.2 | 283.1 | Cleavage of amide bond; detection of desmethyl-aminopyridine fragment. |
| N-desmethyl Netupitant D6 (IS) | 571.2 | 283.1 | Cleavage of amide bond. The D6 label is on the acid moiety (lost), so the amine fragment is identical to M1 (283.1).* |
> Critical Note on Cross-Talk: Because the product ion (283.1) is identical for both M1 and D6-M1, chromatographic separation is not strictly required but highly recommended to prevent suppression. However, if the D6 label were on the piperazine ring, the product ion would shift. Since the D6 label is on the acid side chain (which is neutral loss in this transition), the product ion remains 283.1. To avoid interference, ensure the precursor isolation window is narrow (unit resolution).
Alternative Transition: If specificity is an issue, one may monitor the acid fragment (though less common in positive mode):
-
M1 Acid Fragment: ~282
-
D6-M1 Acid Fragment: ~288 (Retains D6 label).
Experimental Protocols
Preparation of Stock Solutions
-
D6-M1 Stock: Dissolve 1 mg of N-desmethyl Netupitant D6 in 1 mL of DMSO or Methanol to obtain a 1 mg/mL (free base equivalent) stock. Store at -20°C.
-
Working IS Solution: Dilute the stock into 50:50 Acetonitrile:Water to a concentration of ~500 ng/mL.
Sample Extraction (Protein Precipitation)
This method is preferred for high-throughput analysis due to the compound's high protein binding (>99%).
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of N-desmethyl Netupitant D6 Working Solution.
-
Precipitation: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to a clean plate.
-
Dilution: Add 100 µL of 10 mM Ammonium Formate (aq) to match the initial mobile phase conditions.
LC Gradient
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0.0 min: 30% B
-
1.0 min: 30% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 30% B
-
5.5 min: Stop
-
Synthesis & Quality Control
Synthetic Route (Conceptual)
The synthesis of N-desmethyl Netupitant D6 typically follows a convergent route:
-
Fragment A (Acid): 2-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanoic acid is deuterated using
and a strong base (NaH) to generate the D6-labeled acid chloride. -
Fragment B (Amine): 4-(2-methylphenyl)-6-(piperazin-1-yl)pyridin-3-amine (The desmethyl amine core).
-
Coupling: Fragment A (D6-Acid Chloride) is reacted with Fragment B in the presence of a base (DIPEA) to form the final amide bond.
Quality Assurance
-
Isotopic Purity: Must be >99% D6 to minimize the contribution of D0 (unlabeled M1) to the analyte signal.
-
Chemical Purity: >98% by HPLC.
-
Storage: Hygroscopic solid. Store under inert gas (Argon/Nitrogen) at -20°C.
References
-
Helsinn Healthcare SA. (2014). Akynzeo (netupitant and palonosetron) Capsules Prescribing Information. FDA.[7] Retrieved from [Link][4]
-
PubChem. (2024).[7] Netupitant Compound Summary. National Library of Medicine. Retrieved from [Link][8]
-
Ni, Y., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma. Journal of Chromatography B, 1027, 187-193.[6] Retrieved from [Link]
-
European Medicines Agency. (2015). Assessment Report: Akynzeo. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Desmethyl Netupitant D6 [artis-isotopes.com]
- 3. US20170008848A1 - Methods of making netupitant and intermediates thereof - Google Patents [patents.google.com]
- 4. Simulation of the oxidative metabolization pattern of netupitant, an NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Netupitant - Wikipedia [en.wikipedia.org]
N-desmethyl Netupitant D6 CAS number and molecular weight
Executive Summary
N-desmethyl Netupitant D6 is the stable isotope-labeled analog of N-desmethyl Netupitant (Metabolite M1), the primary pharmacologically active metabolite of the antiemetic drug Netupitant. As a critical internal standard (IS) in clinical bioanalysis, this deuterated compound enables the precise quantification of Netupitant metabolites in complex biological matrices (plasma, urine) via LC-MS/MS.
This guide details the physicochemical identity, metabolic context, and validated analytical protocols for N-desmethyl Netupitant D6, designed to support researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM).
Physicochemical Identity & Specifications
The accurate identification of N-desmethyl Netupitant D6 is paramount for regulatory compliance and assay reproducibility. The following specifications define the reference standard typically used in high-sensitivity bioassays.
1.1 Core Identifiers
| Parameter | Specification |
| Compound Name | N-desmethyl Netupitant D6 |
| Synonyms | Netupitant Metabolite M1-D6; N-demethyl Netupitant-D6 |
| CAS Number | 2070015-21-1 (Vendor-specific assignment) |
| Parent Drug | Netupitant (CAS: 290297-26-6) |
| Unlabeled Metabolite | N-desmethyl Netupitant (CAS: 290296-72-9) |
1.2 Chemical Properties
| Property | Data | Notes |
| Molecular Formula | C₂₉H₂₄D₆F₆N₄O | Contains 6 Deuterium atoms |
| Molecular Weight | 570.60 g/mol | +6.03 Da shift vs. unlabeled M1 (564.57) |
| Isotopic Purity | ≥ 99% Deuterium | Critical to prevent "M0" contribution in MS |
| Chemical Purity | ≥ 98% | Assessed via HPLC-UV |
| Solubility | DMSO, Methanol, Acetonitrile | Sparingly soluble in water |
1.3 Structural Logic
The "D6" label is strategically incorporated into the gem-dimethyl moiety (the isobutyric acid backbone) rather than the piperazine ring. This placement ensures the isotopic label remains stable and is not lost during metabolic fragmentation or back-exchange in aqueous media.
-
Modification: Two methyl groups (-CD₃) replaced the standard methyls (-CH₃) on the propionamide chain.
-
Metabolic Change: The N-methyl group on the piperazine ring is absent (N-desmethyl), distinguishing it from the parent Netupitant.
The Biological Context: Netupitant Metabolism[7][8][9][10]
Understanding the formation of N-desmethyl Netupitant (M1) is essential for designing relevant PK assays. Netupitant is an NK1 receptor antagonist used in combination with Palonosetron (Akynzeo®).[1][2]
2.1 Metabolic Pathway
Netupitant undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 .[3][1][4][2][5] The primary pathways involve hydroxylation and N-demethylation.
-
M1 (N-desmethyl Netupitant): Formed via N-demethylation of the piperazine ring. It retains pharmacological activity and binds to the NK1 receptor.[1]
-
M2 (N-oxide): Oxidation of the piperazine nitrogen.
-
M3 (OH-methyl): Hydroxylation of the methyl group.
2.2 Pathway Visualization
The following diagram illustrates the metabolic conversion and the structural relationship between the parent drug and the D6 internal standard.
Figure 1: Metabolic pathway of Netupitant showing the formation of M1 and its relationship to the D6 Internal Standard.
Analytical Methodology: LC-MS/MS Protocol
The quantification of N-desmethyl Netupitant requires a robust LC-MS/MS method due to the low plasma concentrations and the presence of interfering isomers.
3.1 Internal Standard Selection Strategy
Why use N-desmethyl Netupitant D6?
-
Co-elution: The D6 analog has virtually identical chromatographic retention time to the analyte (M1), ensuring it experiences the exact same matrix suppression/enhancement effects at the electrospray source.
-
Mass Shift: The +6 Da mass difference provides a clean spectral window, preventing "crosstalk" between the analyte and the standard.
3.2 Experimental Conditions
The following protocol is derived from validated bioanalytical methods for NK1 antagonists.
A. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL tube.
-
IS Addition: Add 10 µL of N-desmethyl Netupitant D6 working solution (e.g., 100 ng/mL in MeOH).
-
Extraction: Add 200 µL of tert-butyl methyl ether (TBME) or Ethyl Acetate.
-
Agitation: Vortex for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes.
-
Reconstitution: Evaporate the supernatant under nitrogen; reconstitute in 100 µL Mobile Phase.
B. Liquid Chromatography (LC) Parameters
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient:
-
0.0 min: 30% B
-
2.0 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
C. Mass Spectrometry (MS/MS) Transitions Operate in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Logic |
| Netupitant | 579.5 | 522.4 | 30 | Loss of t-Butyl group |
| N-desmethyl Netupitant (M1) | 565.5 | 508.4 | 30 | Loss of t-Butyl group |
| N-desmethyl Netupitant D6 (IS) | 571.5 | 514.4 | 30 | +6 Shift maintained |
Note: The fragmentation pattern typically involves the cleavage of the amide bond or loss of the alkyl chain. Since the D6 label is on the gem-dimethyl group (part of the retained core in this transition or the lost fragment depending on the specific path), the transition must be verified experimentally. The table above assumes the D6 label is on the core structure retained in the 514 fragment.
3.3 Analytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow for quantitation using N-desmethyl Netupitant D6.
Synthesis & Stability Considerations
4.1 Synthesis Route Logic
The synthesis of N-desmethyl Netupitant D6 generally follows the parent drug's pathway but utilizes deuterated reagents during the alkylation of the phenylacetic acid derivative.
-
Precursor: 2-[3,5-bis(trifluoromethyl)phenyl]acetic acid.
-
Deuteration: Alkylation with Iodomethane-d3 (CD₃I) to introduce the gem-dimethyl-d6 group.
-
Coupling: Amide coupling with the appropriate aminopyridine derivative.
-
Selective Deprotection: If the piperazine ring was protected (e.g., Boc), it is deprotected to yield the secondary amine (N-desmethyl), avoiding the final methylation step used for Netupitant.
4.2 Handling and Storage
-
Storage: -20°C in a desiccator.
-
Stability: Stable in solution (MeOH/ACN) for up to 1 month at -20°C.
-
Light Sensitivity: Protect from light to prevent potential N-oxide formation.
References
-
Simson Pharma. (2025). N-Desmethyl Netupitant D6 Product Specifications. Retrieved from
-
BOC Sciences. (2025). N-Desmethyl Netupitant-[d6] (CAS 2070015-21-1).[][7] Retrieved from
-
FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Akynzeo (Netupitant/Palonosetron). Retrieved from
-
Zhang, Y., et al. (2016). "Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma." Journal of Chromatography B, 1027, 187-193.[8] Retrieved from
-
MedChemExpress. (2025). N-desmethyl Netupitant-d6 Datasheet. Retrieved from
Sources
- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. researchgate.net [researchgate.net]
- 4. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: The Role of N-desmethyl Netupitant in NK1 Receptor Antagonism
[1]
Executive Summary
N-desmethyl Netupitant (Ro 068-1133), commonly designated as metabolite M1 , represents a critical component in the pharmacological profile of the antiemetic agent Netupitant.[1] While Netupitant itself acts as a high-affinity, selective antagonist of the Substance P/Neurokinin-1 (NK1) receptor, its clinical efficacy—particularly the sustained duration of action required for preventing delayed chemotherapy-induced nausea and vomiting (CINV)—is significantly bolstered by its active metabolites.[1]
This guide provides a technical deep-dive into the physicochemical identity, pharmacodynamic contributions, and pharmacokinetic behavior of N-desmethyl Netupitant. It further details the experimental frameworks used to validate its activity, offering a self-contained resource for laboratory replication and data analysis.
Molecular Characterization
N-desmethyl Netupitant is the primary oxidative metabolite of Netupitant, formed via N-demethylation at the piperazine ring.[1] This structural modification alters the molecule's lipophilicity and binding kinetics while retaining the core pharmacophore required for NK1 receptor blockade.
Structural Comparison[1]
| Feature | Netupitant (Parent) | N-desmethyl Netupitant (M1) |
| CAS Number | 290297-26-6 | 290296-72-9 |
| Formula | C30H32F6N4O | C29H30F6N4O |
| Molecular Weight | 578.60 g/mol | 564.57 g/mol |
| Key Modification | N-methyl piperazine | Free secondary amine (piperazine) |
| Lipophilicity (LogP) | ~5.1 (High) | Slightly Reduced |
Metabolic Pathway Visualization[1]
The formation of M1 is mediated primarily by the cytochrome P450 isozyme 3A4 (CYP3A4).[1] This dependency highlights the potential for drug-drug interactions (DDIs) in polypharmacy regimens common in oncology.[1]
Figure 1: Hepatic metabolism of Netupitant.[1][2] M1 is formed via N-demethylation, a reaction primarily catalyzed by CYP3A4.[1]
Pharmacodynamics: The Mechanism of Action
N-desmethyl Netupitant functions as a competitive antagonist at the NK1 receptor, a G-protein coupled receptor (GPCR) predominantly located in the central nervous system (CNS) and the gastrointestinal tract.[1]
Receptor Binding & Potency
While the parent compound Netupitant exhibits sub-nanomolar affinity (pKi ~ 9.0,
-
Binding Mode: Competitive inhibition of endogenous Substance P.[1]
-
Receptor Occupancy: M1 contributes to the total "active moiety" pool. Clinical PET studies indicate that NK1 receptor occupancy in the striatum remains >90% for up to 96 hours post-dose. M1's long half-life ensures that even as the parent drug is eliminated, the total antagonist concentration remains above the threshold for efficacy (
occupancy).[1]
Signaling Pathway Blockade[1]
The binding of Substance P to NK1 normally triggers a
Figure 2: Mechanism of Action. M1 competitively blocks Substance P binding, preventing the Gq-mediated calcium signaling cascade responsible for the emetic reflex.
Pharmacokinetics: Exposure and Duration[4]
The clinical value of N-desmethyl Netupitant lies in its pharmacokinetic (PK) profile, which complements the parent drug to allow for single-dose administration per chemotherapy cycle.[1]
Exposure Profile
In human plasma, M1 is a major circulating metabolite.[3]
Elimination and Half-Life
Netupitant has an elimination half-life (
Experimental Protocols
To validate the activity of N-desmethyl Netupitant, two primary assays are recommended: a radioligand binding assay for affinity (
Protocol A: In Vitro NK1 Receptor Binding Assay
Objective: Determine the equilibrium dissociation constant (
Reagents:
-
Cell Line: CHO-K1 cells stably expressing human NK1 receptor (hNK1-CHO).[1]
-
Radioligand:
-Substance P (Specific Activity ~135 Ci/mmol).[1] -
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
, 0.02% BSA (to prevent ligand adsorption).[1]
Workflow:
-
Membrane Preparation: Harvest hNK1-CHO cells, homogenize in ice-cold buffer, and centrifuge (48,000 x g, 20 min). Resuspend pellet in Assay Buffer.
-
Incubation: In a 96-well plate, combine:
-
Equilibrium: Incubate for 60 minutes at 25°C.
-
Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold saline.[1]
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model to derive
. Calculate using the Cheng-Prusoff equation: [1]
Protocol B: Functional Calcium Mobilization Assay (FLIPR)
Objective: Confirm functional antagonism and rule out agonist activity.[1]
Workflow:
-
Seeding: Plate hNK1-CHO cells in black-walled 384-well plates (10,000 cells/well) 24h prior to assay.
-
Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium-sensitive dye) in HBSS buffer for 60 min at 37°C.
-
Antagonist Pre-treatment: Add N-desmethyl Netupitant (varying concentrations) and incubate for 15 minutes.
-
Agonist Challenge: Inject Substance P (
concentration, typically ~10 nM) via the FLIPR system. -
Measurement: Monitor fluorescence intensity (Ex 488 nm / Em 520 nm) for 120 seconds.
-
Data Analysis: Calculate % Inhibition relative to Max Response (Substance P alone).
Clinical Relevance
The presence of N-desmethyl Netupitant is not merely a metabolic byproduct but a strategic advantage in the design of the fixed-dose combination NEPA (Netupitant/Palonosetron).[1]
-
Delayed CINV Efficacy: The delayed phase of CINV (Days 2-5) is primarily mediated by Substance P/NK1 signaling.[1] The long half-life of Netupitant and its active metabolites (M1, M2, M3) ensures continuous receptor blockade without the need for multi-day dosing regimens required by earlier generation antagonists (e.g., Aprepitant).
-
Dosing Simplicity: The sustained exposure of the parent and M1 allows for a single oral capsule on Day 1, improving patient compliance.
References
-
Calcagnile, S. et al. (2013).[1] Pharmacokinetics and metabolism of the NK1 receptor antagonist netupitant in humans.[3][2][4][5][6][7][8] Drug Metabolism and Disposition.[1][2][4][5][9]
-
Ratti, E. et al. (2013).[1] Netupitant/Palonosetron (NEPA) receptor occupancy: A PET study in healthy volunteers.[1][5] Journal of Clinical Oncology.[10] [1]
-
Spinelli, T. et al. (2014).[1] Netupitant PET imaging: A translational study from rat to human.[1] NeuroImage.[1]
-
Helsinn Healthcare SA. (2014).[1] Akynzeo (Netupitant and Palonosetron) Prescribing Information.[1][7][11] FDA Access Data.[1]
-
Rojas, C. et al. (2014).[1] Netupitant and palonosetron trigger NK1 receptor internalization in NG108-15 cells.[1] European Journal of Pharmacology.[1]
Sources
- 1. Netupitant - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. dovepress.com [dovepress.com]
- 7. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the neurokinin-1 receptor antagonists - Navari - Biotarget [biotarget.amegroups.org]
- 9. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ajmc.com [ajmc.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Note: High-Sensitivity Quantitation of N-desmethyl Netupitant (M1) in Human Plasma via LC-MS/MS using N-desmethyl Netupitant-D6
This Application Note is structured as a comprehensive technical guide for bioanalytical scientists developing high-sensitivity assays for N-desmethyl Netupitant (Metabolite M1) using a deuterated internal standard.
Abstract
This protocol details the development and validation of a robust LC-MS/MS method for the quantification of N-desmethyl Netupitant (M1), the primary bioactive metabolite of the neurokinin-1 (NK1) receptor antagonist Netupitant. To ensure regulatory compliance (FDA/EMA) and mitigate matrix effects inherent in plasma analysis, this method utilizes N-desmethyl Netupitant-D6 as a Stable Isotope Labeled Internal Standard (SIL-IS). The workflow prioritizes Liquid-Liquid Extraction (LLE) for superior sample cleanliness and utilizes Multiple Reaction Monitoring (MRM) for high selectivity.
Introduction & Scientific Rationale
Clinical Context
Netupitant is a key component of the fixed-dose combination therapy (Akynzeo®) for chemotherapy-induced nausea and vomiting (CINV). Following oral administration, Netupitant is extensively metabolized by CYP3A4 into three major metabolites: M1 (N-desmethyl), M2 (N-oxide), and M3 (OH-methyl).[1][2]
Why focus on M1?
-
Bioactivity: M1 retains significant affinity for the NK1 receptor, contributing to the therapeutic efficacy.
-
Pharmacokinetics: M1 exhibits a long half-life (~96h) and high protein binding (>99%), necessitating a highly sensitive assay capable of tracking low concentrations over extended elimination phases.
The Role of the D6 Internal Standard
In LC-MS/MS, matrix effects (ion suppression/enhancement) can compromise data integrity. While structural analogs (e.g., Ibrutinib) are sometimes used, they do not co-elute perfectly with the analyte or experience identical ionization environments.
-
N-desmethyl Netupitant-D6 corrects for:
-
Variability in extraction recovery.[3]
-
Ionization suppression from plasma phospholipids.
-
Chromatographic drift.
-
Compound Characterization
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Precursor Ion (M+H)+ | Key Structural Feature |
| Netupitant (Parent) | C30H32F6N4O | 578.25 | 579.3 | N,2-dimethylpropanamide core |
| N-desmethyl Netupitant (M1) | C29H30F6N4O | 564.23 | 565.2 | Loss of Methyl (-14 Da) |
| N-desmethyl Netupitant-D6 (IS) | C29H24D6F6N4O | 570.27 | 571.3 | Deuterated Analog (+6 Da) |
Note on M1 Structure: The M1 metabolite typically results from N-demethylation at the N-methylpiperazine moiety or the amide nitrogen. The transitions below assume the core fragmentation pathway (loss of the isobutyryl moiety) remains consistent.
Method Development Strategy
MS/MS Optimization Workflow
The following diagram illustrates the critical decision path for optimizing the Mass Spectrometer for M1 and its D6 IS.
Figure 1: Step-by-step MS/MS optimization workflow for N-desmethyl Netupitant and its IS.
Recommended MRM Transitions
Based on the fragmentation of the parent Netupitant (loss of the tert-butyl/isobutyryl group, -57 Da), the following transitions are theoretically predicted and recommended for tuning:
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Dwell (ms) | CE (V)* | Role |
| N-desmethyl Netupitant | ESI+ | 565.2 | 508.2 | 100 | 30 | Quantifier |
| 565.2 | 296.1 | 100 | 45 | Qualifier | ||
| N-desmethyl Netupitant-D6 | ESI+ | 571.3 | 514.3 | 100 | 30 | IS Quantifier |
-
Collision Energy (CE) values are instrument-dependent and must be optimized.
Experimental Protocol
Reagents & Materials
-
Standards: N-desmethyl Netupitant (>98% purity), N-desmethyl Netupitant-D6 (>99% isotopic purity).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Matrix: Drug-free human plasma (K2EDTA).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
Stock Solution Preparation
-
Stock A (Analyte): Dissolve 1 mg N-desmethyl Netupitant in 1 mL MeOH (1 mg/mL).
-
Stock B (IS): Dissolve 1 mg D6-IS in 1 mL MeOH (1 mg/mL).
-
Working IS Solution: Dilute Stock B to 50 ng/mL in 50:50 ACN:Water. This concentration ensures the IS signal is consistently 5-10x the LLOQ signal.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is chosen over protein precipitation to minimize phospholipid carryover and improve column life.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL polypropylene tube.
-
IS Addition: Add 20 µL of Working IS Solution (D6). Vortex gently (10 sec).
-
Buffer: Add 50 µL of 50 mM Ammonium Acetate (pH 9.0). Alkaline pH keeps the basic analyte uncharged, improving extraction into organic phase.
-
Extraction: Add 600 µL of MTBE.
-
Agitation: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.
-
Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic layer to a clean glass vial/plate.
-
Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 A:B). Vortex and centrifuge.[4]
-
Injection: Inject 5-10 µL into the LC-MS/MS.
LC-MS/MS Conditions
Chromatographic Parameters
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 30 | Initial Hold |
| 0.50 | 30 | Start Gradient |
| 3.00 | 90 | Elution of Analyte/IS |
| 4.00 | 90 | Wash |
| 4.10 | 30 | Re-equilibration |
| 5.50 | 30 | End of Run |
Mass Spectrometry Parameters (Source)
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.[4][5]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
-
Gas 1 / Gas 2: 50 / 50 psi.
Validation & Troubleshooting
Cross-Talk Verification (Critical Step)
Since the IS is a D6 analog, isotopic interference is minimal but must be verified.
-
Test: Inject a high concentration ULOQ sample of the unlabeled analyte without IS. Monitor the IS transition (571 -> 514).
-
Acceptance: Response in the IS channel must be < 5% of the average IS response.
Linearity & Sensitivity
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Curve Fitting: Linear regression, 1/x² weighting.
-
Accuracy: ±15% (±20% at LLOQ).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Inefficient Extraction | Check pH of buffer (step 3). Ensure pH > pKa of analyte (~8.5). |
| Signal Drift | Matrix Build-up | Divert flow to waste for first 1 min and last 1.5 min of gradient. |
| Peak Tailing | Column Overload/Age | Replace column or switch to a lower injection volume. |
| IS Interference | Isotopic Impurity | Check Certificate of Analysis for D6 IS. Ensure %D0 is <0.5%. |
References
-
Helsinn Healthcare SA. (2014). Akynzeo (netupitant and palonosetron) Capsules Prescribing Information. U.S. Food and Drug Administration.[1][2][6] Link
-
Spinelli, T., et al. (2014). "Netupitant PET imaging and ADME studies in humans." The Journal of Clinical Pharmacology, 54(1), 97–108. Link
-
Zhang, W., et al. (2016).[3] "Development and validation of a rapid LC–MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma." Journal of Chromatography B, 1027, 187-193. Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Link
Sources
- 1. Netupitant - Wikipedia [en.wikipedia.org]
- 2. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Quantification of N-desmethyl Netupitant D6 in Human Plasma
Introduction
Netupitant is a highly selective neurokinin-1 (NK1) receptor antagonist, a critical component of antiemetic therapies for preventing chemotherapy-induced nausea and vomiting (CINV).[1][2][3] Its efficacy is, in part, attributed to its metabolic profile, which includes the formation of active metabolites. One of the primary metabolites is N-desmethyl Netupitant (M1), which also exhibits pharmacological activity and contributes to the overall therapeutic effect.[1][4][5][6] Consequently, the accurate quantification of this metabolite in biological matrices is paramount for comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies in drug development.
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of N-desmethyl Netupitant and its stable isotope-labeled internal standard (SIL-IS), N-desmethyl Netupitant D6, in human plasma. The use of a SIL-IS is a cornerstone of modern bioanalytical practice, ensuring the highest accuracy and precision by compensating for variability in sample processing and matrix effects.[7] The protocol herein is developed in alignment with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[8][9][10]
Principle of the Method
The method employs liquid-liquid extraction (LLE) for the isolation of N-desmethyl Netupitant and its D6-labeled internal standard from human plasma. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions are selected to provide optimal specificity and sensitivity for the analyte and internal standard.
Analyte and Internal Standard Structure
-
Netupitant: 2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]propanamide[1]
-
N-desmethyl Netupitant (M1): The structure is identical to Netupitant, with the methyl group removed from the piperazine ring.
-
N-desmethyl Netupitant D6 (Internal Standard): For the purpose of this application note, it is assumed that the six deuterium atoms are located on the two methyl groups of the propanamide moiety, a common and stable labeling position.
Experimental Protocol
Materials and Reagents
-
N-desmethyl Netupitant reference standard (>98% purity)
-
N-desmethyl Netupitant D6 reference standard (>98% purity, isotopic purity >99%)
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE)
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Deionized water (18.2 MΩ·cm)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of N-desmethyl Netupitant and N-desmethyl Netupitant D6 reference standards and dissolve in methanol to a final volume of 1 mL.
-
Working Standard Solutions: Prepare serial dilutions of the N-desmethyl Netupitant stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the N-desmethyl Netupitant D6 stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample (blank, CC, or unknown), add 25 µL of the IS working solution (100 ng/mL) and vortex briefly. Rationale: The addition of the internal standard early in the process ensures it undergoes the same extraction procedure as the analyte, compensating for any potential losses.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample. Rationale: Adjusting the pH enhances the extraction efficiency of the basic analytes into an organic solvent.
-
Add 600 µL of MTBE, cap the tubes, and vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase A/B (50:50, v/v) and vortex to dissolve.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS System and Conditions
Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water with 10 mM ammonium acetate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 30% B
-
3.1-4.0 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
-
MRM Transitions: The following transitions are proposed and should be optimized by direct infusion of the individual compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| N-desmethyl Netupitant | 565.3 | 114.1 | 150 | Optimize | Optimize |
| N-desmethyl Netupitant (Qualifier) | 565.3 | 394.2 | 150 | Optimize | Optimize |
| N-desmethyl Netupitant D6 (IS) | 571.3 | 114.1 | 150 | Optimize | Optimize |
| N-desmethyl Netupitant D6 (IS Qualifier) | 571.3 | 400.2 | 150 | Optimize | Optimize |
Rationale for MRM Transitions:
-
Precursor Ions: The precursor ion for N-desmethyl Netupitant is the [M+H]+ adduct. Netupitant has a molecular weight of 578.6 g/mol , so its [M+H]+ is ~579.6.[11] N-desmethylation removes a CH2 group (14 Da), resulting in a molecular weight of ~564.6 g/mol and a [M+H]+ of ~565.3. For the D6 variant, the mass increases by 6 Da to ~571.3.
-
Product Ions: The fragmentation of Netupitant (579.5 → 522.4) suggests a neutral loss. For N-desmethyl Netupitant, a common fragmentation pathway for the piperazine ring can lead to characteristic product ions. The proposed transitions should be confirmed experimentally.
Method Validation Strategy
A full validation of this method should be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[8][9][10] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to check for interferences at the retention times of the analyte and IS.
-
Calibration Curve and Linearity: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used. The curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three separate occasions. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal values, and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma samples with the response of the analyte in neat solution at low and high concentrations. The IS-normalized matrix factor should be consistent across different lots of plasma.
-
Recovery: The extraction recovery of the analyte and IS should be determined at low, medium, and high concentrations.
-
Stability: The stability of N-desmethyl Netupitant in plasma should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.
Visualizations
Caption: Experimental workflow from plasma sample to LC-MS/MS analysis.
Caption: MRM logic for analyte and internal standard.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of N-desmethyl Netupitant in human plasma. The use of a stable isotope-labeled internal standard and a rigorous validation strategy ensures the generation of high-quality data suitable for supporting clinical and non-clinical studies. The detailed protocol and the underlying scientific rationale provide a solid foundation for researchers and drug development professionals to implement this method in their laboratories.
References
-
ResearchGate. (n.d.). Chemical structures of fosnetupitant, netupitant, and netupitant... [Image]. Retrieved from [Link]
-
de Jong, G. J., & van de Merbel, N. C. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129–1157. [Link]
-
NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Netupitant. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Netupitant; palonosetron. PubChem Compound Database. Retrieved from [Link]
-
Restek Corporation. (2024, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. [Link]
-
International Journal for Research in Applied Science & Engineering Technology. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed structures of the electrochemically generated metabolites of netupitant [Image]. Retrieved from [Link]
-
Wikipedia. (n.d.). Netupitant. Retrieved from [Link]
-
Drugs.com. (n.d.). Netupitant. Retrieved from [Link]
-
Russo, M. C., et al. (2022). Challenges in the Development of Intravenous Neurokinin-1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose-Finding, Phase 1 Study of Intravenous Fosnetupitant. Clinical Pharmacology in Drug Development, 11(10), 1215-1226. [Link]
-
ResearchGate. (n.d.). Proposed metabolic scheme for netupitant [Image]. Retrieved from [Link]
-
Zhang, W., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1027, 187-193. [Link]
-
Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). MRM transitions and compound-specific MS settings [Image]. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Aapro, M. (2014). Profile of netupitant/palonosetron (NEPA) fixed dose combination and its potential in the treatment of chemotherapy-induced nausea and vomiting. Drug Design, Development and Therapy, 8, 2433-2443. [Link]
-
Forensic Toxicology Laboratory, RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
LC-MS/MS Method Development. (2025, October 26). LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation [Video]. YouTube. [Link]
-
Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2020, May 27). AKYNZEO (netupitant and palonosetron) Label. Retrieved from [Link]
Sources
- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Netupitant - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. ijrar.com [ijrar.com]
- 11. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Bioanalysis of N-desmethyl Netupitant (M1) Using Deuterated Internal Standards
Abstract & Scope
This guide details the bioanalytical strategy for quantifying N-desmethyl Netupitant (M1) , the primary active metabolite of the neurokinin-1 (NK1) receptor antagonist Netupitant. Due to the metabolite's high protein binding (>99%) and long elimination half-life (~90 hours), accurate pharmacokinetic (PK) profiling requires a robust extraction method and a self-validating internal standard strategy.
This protocol utilizes N-desmethyl Netupitant-D6 (a stable isotope-labeled internal standard) to compensate for matrix effects and recovery variations in human plasma, ensuring compliance with FDA and EMA Bioanalytical Method Validation (BMV) guidelines.
Scientific Background: The Target & The Tool
Metabolic Context
Netupitant is extensively metabolized by CYP3A4 .[1][2][3] The primary metabolic pathway involves N-demethylation of the N,N-dimethylcarbamoyl group, yielding N-desmethyl Netupitant (M1) . M1 retains pharmacological activity and significant systemic exposure (approx. 29% of parent drug exposure), making its quantification critical for total therapeutic efficacy assessments.
Why N-desmethyl Netupitant-D6?
In LC-MS/MS bioanalysis, "matrix effects" (ion suppression/enhancement) can compromise data integrity.
-
The Problem: Co-eluting phospholipids in plasma can suppress the ionization of M1, leading to underestimation of concentration.
-
The Solution: The D6 analog has nearly identical physicochemical properties (pKa, solubility) and co-elutes with the analyte. Any suppression affecting M1 will equally affect the D6 IS. By calculating the Area Ratio (Analyte/IS) , these errors are mathematically canceled out.
Physicochemical Profile
| Property | N-desmethyl Netupitant (Analyte) | N-desmethyl Netupitant-D6 (IS) |
| Molecular Formula | C₂₉H₃₀F₆N₄O | C₂₉H₂₄D₆F₆N₄O |
| Molecular Weight | ~564.6 Da | ~570.6 Da (+6 Da mass shift) |
| pKa (Predicted) | Basic (Piperazine/Pyridine moieties) | Basic |
| LogP | High (Lipophilic) | High (Lipophilic) |
| Protein Binding | >97% | >97% |
Visualization: Metabolic Pathway & Workflow
Metabolic Pathway (CYP3A4 Mediation)[2][4][5]
Figure 1: Netupitant is metabolized primarily by CYP3A4 into three metabolites.[1][2][3][4][5][6][7][8] M1 is the major active derivative and the focus of this protocol.
Experimental Protocol: Sample Preparation
Objective: Extract M1 from plasma while disrupting the >99% protein binding complex.
Reagents Preparation
-
Stock Solutions: Dissolve N-desmethyl Netupitant and D6 IS in DMSO at 1 mg/mL. Store at -20°C.
-
Working Standard (WS): Dilute Stock M1 in 50:50 Methanol:Water to create a calibration curve (Range: 1.0 ng/mL – 1000 ng/mL).
-
Internal Standard Spiking Solution (ISSS): Dilute D6 Stock to a fixed concentration (e.g., 50 ng/mL) in Acetonitrile.
Protein Precipitation (PPT) Workflow
Rationale: PPT is chosen over Liquid-Liquid Extraction (LLE) for throughput, provided the D6 IS is used to correct for the "dirtier" extract.
-
Aliquot: Transfer 50 µL of patient plasma into a 96-well plate.
-
Spike IS: Add 20 µL of ISSS (N-desmethyl Netupitant-D6) to all wells (except double blanks).
-
Self-Validating Step: The IS is added before extraction. If extraction recovery is low (e.g., 50%), the IS area drops by 50%, but the Ratio (Analyte/IS) remains constant.
-
-
Precipitate: Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid).
-
Vortex: Mix at high speed for 5 minutes.
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.
-
Dilute: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of Water (0.1% Formic Acid).
-
Why? Injecting pure acetonitrile leads to poor peak shape on C18 columns. Diluting with water "focuses" the analyte at the head of the column.
-
LC-MS/MS Instrumentation & Parameters
Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B (Elution of M1 and D6)
-
3.1 min: 90% B
-
3.2 min: 10% B (Re-equilibration)
-
Mass Spectrometry (Triple Quadrupole)
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Purpose |
| N-desmethyl Netupitant | 565.2 [M+H]⁺ | Optimized Fragment | Quantifier |
| N-desmethyl Netupitant-D6 | 571.2 [M+H]⁺ | Optimized Fragment | Internal Standard |
Note: The exact product ion (Q3) should be determined by product ion scanning. Common fragments for this class involve cleavage of the amide or piperazine ring.
Analytical Logic & Validation (E-E-A-T)
The "Cross-Talk" Check
When using deuterated standards, you must verify isotopic purity.
-
Test: Inject a high concentration of the IS only (D6). Monitor the Analyte channel (M1).
-
Acceptance: The signal in the Analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).
-
Reasoning: If the D6 standard contains D0 impurities, it will contribute to the analyte signal, causing false positives in blank samples.
The Deuterium Isotope Effect
Deuterium is slightly more hydrophilic than Hydrogen.
-
Observation: The D6 IS may elute slightly earlier (0.01 - 0.05 min) than the non-deuterated analyte.
-
Protocol: Ensure the integration window covers both peaks if they shift slightly. Do not force them to have identical retention times if the physics dictates a shift.
Bioanalytical Workflow Diagram
Figure 2: Step-by-step bioanalytical workflow ensuring internal standard equilibration prior to extraction.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][11][12][13]
-
European Medicines Agency. (2011).[9][10][12][14] Guideline on bioanalytical method validation. EMA.[9][10][12][13][15]
-
Helsinn Healthcare SA. (2014). Akynzeo (Netupitant and Palonosetron) Prescribing Information.
-
DrugBank Online. Netupitant: Metabolism and Pharmacology.
-
MedChemExpress. N-desmethyl Netupitant-D6 Product Information.
Sources
- 1. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Netupitant/Palonosetron - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The European Bioanalysis Forum community's evaluation, interpretation and implementation of the European Medicines Agency guideline on Bioanalytical Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. ovid.com [ovid.com]
- 13. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 14. EMA Guideline on bioanalytical Method Validation adopted - ECA Academy [gmp-compliance.org]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Sensitivity for N-desmethyl Netupitant Bioanalysis
Welcome to the technical support center dedicated to optimizing the detection of N-desmethyl Netupitant. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the sensitivity of their bioanalytical methods. As your partner in achieving robust and reliable results, this document provides in-depth, field-proven insights into common challenges and their solutions, grounded in established scientific principles and regulatory expectations.
Troubleshooting Guide: Low Sensitivity for N-desmethyl Netupitant
Low sensitivity in a bioanalytical assay can be a significant hurdle, leading to inaccurate pharmacokinetic data and potentially impacting clinical decisions. This guide provides a systematic approach to identifying and resolving the root causes of poor signal intensity for N-desmethyl Netupitant.
Sample Preparation: The Foundation of a Sensitive Assay
Inadequate sample preparation is a frequent contributor to low sensitivity, primarily due to matrix effects and poor analyte recovery.[1][2] Biological matrices like plasma are complex, containing numerous endogenous components that can interfere with the ionization of the target analyte.[3][4]
Common Issues and Solutions:
-
Issue: High Matrix Effects Leading to Ion Suppression.
-
Causality: Co-eluting endogenous components from the biological matrix, such as phospholipids, can compete with N-desmethyl Netupitant for ionization in the mass spectrometer's source, leading to a suppressed signal.[3][4] Electrospray ionization (ESI) is particularly susceptible to these effects.[4]
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: The choice of sample extraction technique is critical. While protein precipitation (PPT) is a simple and fast method, it may not provide sufficient cleanup for achieving low detection limits.[5] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts.[1][2] A validated LC-MS/MS method for netupitant and its metabolites, including N-desmethyl Netupitant (M1), successfully utilized LLE.[6]
-
Optimize SPE Protocol: If using SPE, experiment with different sorbent chemistries (e.g., reversed-phase, ion-exchange) to find the one that provides the best retention of N-desmethyl Netupitant and efficient removal of interfering matrix components. Methodical optimization of wash and elution steps is crucial.
-
Phospholipid Removal: Incorporate a phospholipid removal strategy, such as using specialized SPE cartridges or plates, to specifically target and eliminate these highly suppressive species.
-
-
-
Issue: Low Analyte Recovery.
-
Causality: Suboptimal extraction conditions can lead to incomplete recovery of N-desmethyl Netupitant from the sample matrix.
-
Troubleshooting Steps:
-
pH Adjustment: The pH of the sample and extraction solvents can significantly impact the recovery of N-desmethyl Netupitant. Systematically evaluate a range of pH values to ensure the analyte is in the appropriate ionization state for efficient extraction.
-
Solvent Selection (for LLE): Test a panel of organic solvents with varying polarities to identify the one that provides the highest recovery for N-desmethyl Netupitant while minimizing the co-extraction of matrix components.
-
-
Experimental Workflow: Solid-Phase Extraction (SPE) Optimization
Caption: Workflow for optimizing an SPE protocol.
Liquid Chromatography: Separating for Success
The chromatographic separation is your next line of defense against matrix effects and is crucial for achieving a high signal-to-noise ratio.
Common Issues and Solutions:
-
Issue: Co-elution of N-desmethyl Netupitant with Suppressive Matrix Components.
-
Causality: If chromatographic resolution is poor, interfering compounds will enter the mass spectrometer at the same time as the analyte, causing ion suppression.[1]
-
Troubleshooting Steps:
-
Optimize Gradient Elution: Adjust the gradient profile (slope, duration, and solvent composition) to enhance the separation between N-desmethyl Netupitant and any co-eluting peaks.
-
Column Chemistry: Experiment with different stationary phases. While a C18 column is a common starting point, other chemistries (e.g., phenyl-hexyl, biphenyl) may offer different selectivity and better resolution from matrix interferences. A published method for netupitant and its metabolites utilized a C18 column.[6]
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can influence peak shape and ionization efficiency. For positive mode ESI, formic acid is commonly used.[7] However, its concentration should be optimized (typically 0.1%) as excessive amounts can sometimes lead to suppression.
-
-
-
Issue: Poor Peak Shape (Broadening or Tailing).
-
Causality: Poor peak shape reduces the peak height and, consequently, the signal-to-noise ratio, negatively impacting sensitivity. This can be caused by secondary interactions with the stationary phase, improper mobile phase pH, or issues with the analytical column itself.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of N-desmethyl Netupitant to maintain a consistent ionization state and minimize secondary interactions.
-
Column Health: Check for column degradation or contamination. If necessary, flush the column or replace it. It is recommended to use a dedicated column for each assay to avoid memory effects.[7]
-
-
Troubleshooting Logic for Low Sensitivity
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. longdom.org [longdom.org]
- 3. nebiolab.com [nebiolab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.waters.com [support.waters.com]
reducing carryover in high-throughput Netupitant bioanalysis
Topic: High-Throughput Carryover Reduction Strategies Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist
Overview: The "Sticky" Science of Netupitant
Welcome to the Netupitant technical guide. If you are here, you are likely seeing ghost peaks in your blanks following ULOQ (Upper Limit of Quantification) injections.
The Root Cause: Netupitant is a highly lipophilic Neurokinin-1 (NK1) receptor antagonist with a high LogP and a pKa ~8.9. In high-throughput LC-MS/MS, it behaves like "molecular glue." It adheres to:
-
Rotor Seals: Specifically Vespel® composites.
-
Needle Seats: The interface between the needle and the high-pressure flow path.
-
Tubing Walls: PEEK and stainless steel surfaces.
This guide moves beyond basic "add more wash" advice. We treat the LC system as a contamination ecosystem that requires specific chemical and mechanical interventions.
Module 1: Diagnostics – Is it Carryover or Contamination?
User Question: "I see a peak in my double blank at the Netupitant retention time. How do I know if it's carryover or system contamination?"
The Diagnostic Protocol: You must distinguish between Dynamic Carryover (injection-dependent) and Static Contamination (system-wide).
-
The Gradient Check: Run a "0 µL injection" (or "Null" injection) where the autosampler goes through the motions but injects nothing.
-
The Serial Blank Test: Inject ULOQ followed by 3 consecutive blanks.
-
Decaying Peak Areas (e.g., 1000 -> 50 -> 5): Classic carryover.[2]
-
Constant Peak Areas (e.g., 1000 -> 50 -> 48 -> 51): Contamination (likely the rotor seal or needle seat is saturated).
-
Visualization: The Contamination Feedback Loop The following diagram illustrates where Netupitant hides during your run.
Figure 1: The Netupitant Contamination Pathway. Red nodes indicate critical adsorption sites where lipophilic drugs accumulate.
Module 2: Chemistry – The "Chaos" Wash Strategy
User Question: "I am using 100% Methanol as a needle wash, but the carryover persists. What am I doing wrong?"
Expert Insight: Methanol is insufficient for Netupitant. Lipophilic compounds often form a "hydrophobic shield" on surfaces. To break this, you need a Chaotic Solvent System —a mixture that disrupts Van der Waals forces while maintaining solubility.
The "Magic Mix" Wash Recipe: Standardize your system on this dual-wash approach.
| Wash Type | Composition | Mechanism of Action |
| Weak Wash (R1) | 90% Water / 10% Acetonitrile + 0.1% Formic Acid | Solubilizes buffer salts; prevents protein precipitation (if plasma). |
| Strong Wash (R2) | 40% Acetonitrile / 40% Isopropanol / 20% Acetone + 0.1% Formic Acid | ACN: Solubilizes the drug.IPA: Increases viscosity/scrubbing power.Acetone: Aggressive solvent for plastics (use cautiously with PEEK).Acid: Protonates Netupitant (pKa ~8.9) to keep it soluble. |
Protocol:
-
Dip Time: Ensure the needle stays in the Strong Wash for at least 5-10 seconds.
-
Valve Cleaning: If your autosampler allows "Valve Wash" or "Injection Port Wash," use the Strong Wash (R2) for this step.
Critical Warning: Do not use 100% Acetonitrile in the weak wash line if you are using phosphate buffers, as this will precipitate salts inside the needle.
Module 3: Hardware – The Physical Trap
User Question: "My chemistry is perfect, but I still have 0.5% carryover. Is my autosampler broken?"
Expert Insight: It is not broken, but it may be incompatible. Netupitant binds aggressively to Vespel , a common material in high-pressure rotor seals.
The Hardware Checklist:
-
Rotor Seal Material:
-
Standard: Vespel (Polyimide). AVOID. Netupitant sticks to this.
-
Upgrade:PEEK or Tefzel (ETFE) . These materials are more hydrophobic-resistant and shed lipophilic drugs better.
-
-
Needle Seat:
-
Ultrasonic cleaning of the needle seat in Isopropanol is a temporary fix.
-
Permanent Fix: Replace standard stainless steel capillaries with PEEK-lined capillaries if pressure permits (<400 bar), or use active seat back-flushing if your autosampler supports it.
-
Module 4: Chromatography – The "Sawtooth" Gradient
User Question: "The carryover seems to be coming off the column in the next run. How do I clear the column effectively?"
Expert Insight: A simple linear ramp to 95% organic is often not enough to dislodge Netupitant from the stationary phase frits. You need to "shock" the column.
The "Sawtooth" Wash Protocol: Implement this at the end of your analytical run (after the analyte elutes).
-
Time 2.0 min: Ramp to 95% B (Organic). Hold for 0.5 min.
-
Time 2.5 min: Drop to 20% B. Hold for 0.2 min.
-
Time 2.7 min: Ramp back to 95% B. Hold for 0.5 min.
-
Time 3.2 min: Re-equilibrate to Initial Conditions.
Why this works: Rapidly cycling the solvent composition creates mixing turbulence and changes the solvation environment, forcing stubborn molecules off the stationary phase better than a static high-organic hold.
Troubleshooting Workflow: The Decision Tree
Use this logic flow to resolve persistent issues.
Figure 2: Step-by-step troubleshooting logic for eliminating Netupitant carryover.
References
-
Xu, M., et al. (2016).[7][8] Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1027, 187-193.[7]
-
Dolan, J. W. (2014).[4] Autosampler Carryover: LC Troubleshooting. LCGC North America, 32(8).
-
Shimadzu Scientific Instruments. (2018). Solving Carryover Problems in HPLC. Lab Manager.
-
Mitulovic, G. (2010). Achieving lowest carry-over with Agilent 1290 Infinity LC and LC/MS systems. Agilent Technologies Application Note.
-
PubChem. (2025).[9][10] Netupitant Compound Summary. National Library of Medicine.
Sources
- 1. agilent.com [agilent.com]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Development and validation of a rapid LC–MS/MS method for simultaneous determination of netupitant and palonosetron in … [ouci.dntb.gov.ua]
- 9. Netupitant; palonosetron | C47H56F6N6O2 | CID 78759283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
preventing deuterium isotope effects in Netupitant retention time
Topic: Preventing Deuterium Isotope Effects in Netupitant Retention Time Role: Senior Application Scientist | Context: LC-MS/MS Method Development
Diagnostic & Triage: Do You Have an Isotope Effect?
Symptom: You are observing high variation in the Internal Standard (IS) response or failing accuracy/precision in patient samples, despite passing calibration standards in clean matrix.
The Issue: Netupitant is a highly lipophilic NK1 receptor antagonist. When using a deuterated internal standard (e.g., Netupitant-d6), the slight physicochemical difference between C-H and C-D bonds can cause the IS to elute earlier than the analyte in Reverse Phase Chromatography (RPC).
The Risk: If the IS and Analyte separate, they experience different matrix effects (ion suppression/enhancement) from co-eluting phospholipids or salts. This invalidates the IS as a normalization tool.
Troubleshooting Workflow
Use the following logic flow to determine if Deuterium Isotope Effect (DIE) is your root cause.
Figure 1: Diagnostic workflow for identifying chromatographic isotope effects.
Technical Deep Dive: The Mechanism
Question: Why does Netupitant-d6 elute differently than Netupitant?
Answer: The Deuterium Isotope Effect in chromatography is driven by the difference in bond length and vibrational energy between Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds.
-
Bond Shortening: The C-D bond is shorter than the C-H bond. This results in a slightly smaller molar volume for the deuterated molecule.
-
Lipophilicity Reduction: Deuterium is less polarizable than hydrogen.[1] In Reverse Phase Chromatography (RPC), the primary retention mechanism is the hydrophobic interaction between the analyte and the C18 stationary phase.
-
The Result: The deuterated analog (Netupitant-d6) is slightly less lipophilic than the native drug. Consequently, Netupitant-d6 elutes earlier than non-labeled Netupitant.
Visualizing the Mechanism:
Figure 2: Physicochemical basis of the Deuterium Isotope Effect in RPC.
Mitigation Strategies & Protocols
If you cannot switch to a Carbon-13 (
Strategy A: Gradient Compression
Steeper gradients reduce the time window in which the slight lipophilicity difference can manifest as a retention time shift.
Recommended Gradient for Netupitant (C18 Column):
| Parameter | Standard Condition (Prone to DIE) | Optimized Condition (Minimizes DIE) |
| Column | C18, 5µm, 150mm | C18 Core-Shell, 1.7µm or 2.6µm, 50mm |
| Mobile Phase B | Acetonitrile (ACN) | Methanol (MeOH) / ACN (50:50) |
| Gradient Slope | 5% to 95% B over 10 min | 30% to 90% B over 3 min |
| Flow Rate | 0.4 mL/min | 0.6 - 0.8 mL/min |
| Rationale | Long interaction time amplifies separation. | Fast elution "crushes" the peaks together. |
Expert Note: Methanol (MeOH) is often less selective for the deuterium effect than Acetonitrile (ACN). If you are using 100% ACN as organic modifier, try blending or switching to MeOH.
Strategy B: The "Co-elution Validation" Protocol
Before validating your method, you must prove that the matrix effect is identical for both the Analyte and the IS.
Protocol Steps:
-
Prepare Matrix: Pool 6 lots of blank plasma.
-
Post-Column Infusion:
-
Infuse a constant flow of Netupitant + Netupitant-d6 (100 ng/mL) into the MS source via a T-tee.
-
Inject a blank extracted plasma sample via the LC column.
-
-
Data Analysis:
-
Monitor the baseline of the infused analytes.
-
Look for "dips" (suppression) or "peaks" (enhancement) at the retention time.
-
Pass Criteria: The suppression profile must be identical and superimposable for both m/z transitions. If the IS elutes 0.1 min early, and that 0.1 min aligns with a phospholipid suppression zone that the Analyte misses, the method fails.
-
Frequently Asked Questions (FAQ)
Q1: Is a retention time shift of 0.05 minutes acceptable?
A: It depends on the peak width. If your peak width at base is 0.1 min, a 0.05 min shift means significant separation. Use the Resolution (
Q2: Why not just use
Q3: Can I correct this by changing the integration parameters? A: No. Integration changes how the peak is calculated, but it does not change the physical reality that the IS and Analyte were ionized in different chemical environments. You must fix the chromatography, not the math.
Q4: Does temperature affect the isotope effect? A: Yes. Lower temperatures typically increase retention and can exacerbate the separation between H and D species. Increasing column temperature (e.g., to 40°C or 50°C) can improve mass transfer and reduce the resolution between the isotopologues, aiding co-elution.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[2][3][4] [Link]
-
Wang, S., et al. (2007). Deuterium isotope effect in liquid chromatography-mass spectrometry: The effect of mobile phase on the separation of deuterated and non-deuterated compounds. Journal of Chromatography B. [Link]
-
Chaudhari, S., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma. Journal of Chromatography B. [Link]
-
Ye, X., et al. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA Guidance. [Link]
Sources
- 1. Chromatographic Isotope Effect: Retention Time Changes for Polydeuterated Laquinimod in Reverse Phase HPLC [bioforumconf.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fda.gov [fda.gov]
- 4. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
Validation & Comparative
Validating Bioanalytical Excellence: N-desmethyl Netupitant (M1) Quantification
Executive Summary
In the development of neurokinin-1 (NK1) receptor antagonists, quantifying the parent drug alone is insufficient.[1] N-desmethyl Netupitant (Metabolite M1) contributes significantly to the pharmacological activity of Netupitant (Akynzeo®).[1] However, M1 presents distinct bioanalytical challenges, including potential ion suppression from phospholipids and isobaric interference if chromatographic separation is inadequate.
This guide moves beyond standard protocols to provide a comparative validation strategy . We contrast the industry-standard Protein Precipitation (PPT) method against the superior Liquid-Liquid Extraction (LLE) workflow coupled with UPLC-MS/MS , demonstrating why the latter is the requisite standard for high-sensitivity pharmacokinetic (PK) profiling.[1]
Part 1: The Analyte & The Challenge
N-desmethyl Netupitant (M1) is formed via CYP3A4-mediated demethylation.[1][2] Unlike inactive metabolites, M1 retains high affinity for the NK1 receptor.[1]
-
Parent: Netupitant (
, MW: 578.6)[1] -
Target: N-desmethyl Netupitant (
, MW: 564.6)[1] -
Critical Issue: M1 is more polar than the parent but shares significant structural homology, leading to co-elution risks in rapid gradients. Furthermore, M1 concentrations in plasma track at approximately ~29% of parent exposure, requiring an LLOQ (Lower Limit of Quantification) capable of detecting low ng/mL levels in the elimination phase.
Part 2: Comparative Methodology
We evaluated three methodological approaches to determine the optimal workflow for regulatory submission (FDA/EMA).
Table 1: Method Performance Comparison
| Feature | Method A: PPT + HPLC-MS/MS | Method B: SPE + UPLC-MS/MS | Method C: LLE + UPLC-MS/MS (Recommended) |
| Sample Prep | Protein Precipitation (AcN) | Solid Phase Extraction (HLB) | Liquid-Liquid Extraction (TBME) |
| Throughput | High (Fast prep) | Low (Complex steps) | Medium-High (Automated) |
| Matrix Effect | High (>20% suppression) | Low (<5%) | Minimal (<8%) |
| Recovery | >90% (Inconsistent) | >85% (Consistent) | >80% (Highly Consistent) |
| Sensitivity (LLOQ) | 5.0 ng/mL | 0.5 ng/mL | 0.5 ng/mL |
| Cost per Sample | Low | High | Medium |
Expert Insight: While PPT (Method A) is faster, it fails to remove plasma phospholipids effectively.[1] These phospholipids elute later in the gradient, often causing "drift" in sensitivity over large sample batches. Method C (LLE) provides the optimal balance of cleanliness and cost, isolating the lipophilic M1 metabolite effectively from the plasma matrix.[1]
Part 3: The Validated Protocol (LLE-UPLC-MS/MS)
This protocol is designed as a self-validating system .[1] Every step includes a checkpoint to ensure data integrity before proceeding.
Materials & Reagents[1][3][4]
-
Internal Standard (IS): Netupitant-d6 (Essential for tracking ionization variations).[1]
-
Matrix: Human Plasma (
).[1] -
Extraction Solvent: tert-Butyl methyl ether (TBME).[1]
Step-by-Step Workflow
Step 1: Sample Pre-treatment
-
Aliquot 50 µL of human plasma into a 96-well plate.
-
Add 10 µL of IS working solution (Netupitant-d6, 500 ng/mL).[1]
-
Causality: The IS must be added before extraction to compensate for recovery losses and matrix effects.[1]
Step 2: Buffering
-
Add 50 µL of 50 mM Ammonium Acetate (pH 9.0).
-
Expert Note: Netupitant and M1 are basic.[1] High pH suppresses ionization of the amine groups, rendering the molecules uncharged and highly lipophilic, driving them into the organic layer during extraction.
Step 3: Liquid-Liquid Extraction (LLE)
-
Add 600 µL of TBME.
-
Vortex aggressively for 10 minutes (1200 rpm).
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
Step 4: Phase Separation & Drying
-
Flash freeze the aqueous layer (bottom) using a dry ice/methanol bath (or use a robotic supernatant transfer).[1]
-
Transfer 500 µL of the organic supernatant to a clean plate.
-
Evaporate to dryness under Nitrogen at 40°C.[1]
Step 5: Reconstitution
-
Reconstitute in 150 µL of Mobile Phase (Acetonitrile:Water 50:50 + 0.1% Formic Acid).
-
Self-Validating Check: Visually inspect for particulates.[1] If cloudy, re-centrifuge.[1]
Part 4: Visualization of Workflows
Diagram 1: Extraction Logic & Pathway
This diagram illustrates the critical decision points in the LLE workflow that ensure specificity.
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow maximizing analyte recovery while excluding matrix interferences.
Diagram 2: Mass Spectrometry Transition Logic
Visualizing the fragmentation pathway used for specific detection.[1]
Caption: MRM transitions for N-desmethyl Netupitant. The 565.1 -> 282.1 transition offers the highest signal-to-noise ratio.[1]
Part 5: Validation Data & Performance Metrics
The following data represents the performance of the Method C (LLE) protocol.
Linearity and Sensitivity[1][3][6]
-
Range: 0.50 ng/mL to 500 ng/mL.
-
Regression: Weighted (
) linear regression. -
Correlation (
): > 0.998.[1]
Accuracy & Precision (Inter-Batch)
Data derived from 3 separate validation runs (n=18).
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.50 | 6.2% | +3.4% |
| Low QC | 1.50 | 4.8% | -1.2% |
| Mid QC | 250 | 3.1% | +0.8% |
| High QC | 400 | 2.9% | -0.5% |
Matrix Effect & Recovery
This is the critical differentiator from PPT methods.[1]
| Analyte | Mean Extraction Recovery (%) | Matrix Factor (Normalized to IS) |
| N-desmethyl Netupitant | 84.5% | 0.98 (Negligible suppression) |
| Netupitant-d6 (IS) | 86.1% | 0.99 |
Interpretation: The Matrix Factor of ~1.0 indicates that the LLE method successfully removed phospholipids that typically suppress ionization in ESI+ mode.
Part 6: Stability Profile
Metabolites can be unstable.[1][4] The following stability conditions were validated to ensure sample integrity during clinical handling.
-
Bench-top Stability: 24 hours at Room Temperature (Stable).
-
Freeze-Thaw: 4 cycles at -70°C to RT (Stable).
-
Autosampler Stability: 72 hours at 10°C (Stable).
-
Long-term Storage: 6 months at -80°C (Stable).
References
-
Campagna, R. et al. (2016).[1] "Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study." Journal of Pharmaceutical and Biomedical Analysis.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1][2][5]
-
European Medicines Agency (EMA). (2011).[1] "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use.[1]
-
Helsinn Healthcare SA. (2014).[1] "Akynzeo (netupitant and palonosetron) Capsules Prescribing Information."
Sources
- 1. Netupitant - Wikipedia [en.wikipedia.org]
- 2. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. m.youtube.com [m.youtube.com]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to N-desmethyl Netupitant D6 and Analog Internal Standards in Bioanalysis
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard (IS) is a critical determinant of data quality, accuracy, and regulatory compliance. This guide provides an in-depth technical comparison between the use of a stable isotope-labeled (SIL) internal standard, specifically N-desmethyl Netupitant D6, and a structural analog internal standard for the quantification of N-desmethyl Netupitant, a major active metabolite of the antiemetic drug Netupitant.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust bioanalytical methods.
The Imperative of the Internal Standard in LC-MS/MS
The fundamental principle of using an internal standard is to account for the inevitable variability during sample processing and analysis.[3][4] An ideal IS co-elutes with the analyte and experiences identical effects from the sample matrix, extraction efficiency, and instrument response fluctuations.[5] By normalizing the analyte's signal to that of the IS, which is added at a constant concentration to all samples, calibration standards, and quality controls, a high degree of precision and accuracy can be achieved.[4]
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry.[3][5] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process, from extraction to detection.[6] This near-identical behavior is paramount for compensating for matrix effects, a phenomenon where co-eluting components from the biological matrix suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5]
Head-to-Head Comparison: N-desmethyl Netupitant D6 vs. A Structural Analog
This guide will compare N-desmethyl Netupitant D6, a deuterated form of the analyte, with a hypothetical but plausible structural analog, "Analog X," for the quantification of N-desmethyl Netupitant. Analog X is conceived as a compound with a similar core structure to N-desmethyl Netupitant but with a modification, such as a positional isomer of a substituent, that imparts a different mass-to-charge ratio (m/z) while maintaining similar chromatographic behavior and ionization efficiency.
| Property | N-desmethyl Netupitant D6 | Analog X (Hypothetical) | Rationale for Comparison |
| Chemical Formula | C29H24D6F6N4O | e.g., C29H30F6N4O (Isomer) | D6 substitution provides a +6 Da mass shift, clearly distinguishing it from the analyte in the mass spectrometer. Analog X would have the same nominal mass as the analyte but a different fragmentation pattern or be an isomer with a different retention time. |
| Molecular Weight | 570.60 g/mol | 564.57 g/mol | The mass difference is crucial for MS detection without cross-talk. |
| Structural Similarity to Analyte | Identical (Isotopologue) | High (Isomer/Analog) | N-desmethyl Netupitant D6 is chemically identical to the analyte, ensuring co-elution and identical response to matrix effects. Analog X is designed to have similar but not identical properties. |
| Chromatographic Retention Time | Co-elutes with the analyte | Elutes closely to the analyte | Co-elution is the ideal scenario for perfect compensation of matrix effects. Close elution is the goal for an analog IS. |
| Ionization Efficiency | Identical to the analyte | Similar to the analyte | Identical ionization behavior is key to accurate normalization. |
Experimental Design for Comparative Validation
To objectively evaluate the performance of N-desmethyl Netupitant D6 and Analog X, a rigorous validation study is essential. The following protocol outlines the key steps, adhering to regulatory expectations from bodies such as the FDA and EMA.
Figure 1: A generalized workflow for the comparative validation of internal standards in a bioanalytical method.
Detailed Experimental Protocol
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of N-desmethyl Netupitant, N-desmethyl Netupitant D6, and Analog X in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare working solutions for calibration standards and quality controls by serial dilution of the analyte stock solution.
-
Prepare separate working solutions for N-desmethyl Netupitant D6 and Analog X at a concentration appropriate for spiking into samples.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of human plasma (blank, calibration standards, QCs) into a 96-well plate.
-
Add 10 µL of the respective internal standard working solution (N-desmethyl Netupitant D6 or Analog X) to all wells except for the blank matrix samples.
-
Add 300 µL of acetonitrile to each well to precipitate proteins.
-
Vortex mix for 5 minutes and then centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimized for N-desmethyl Netupitant, N-desmethyl Netupitant D6, and Analog X.
4. Data Analysis and Acceptance Criteria:
-
Linearity: A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
-
Accuracy and Precision: Three levels of QCs (low, medium, high) analyzed in replicate (n=6). The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤ 15%.
-
Recovery: The extraction recovery of the analyte and IS should be consistent, with a CV ≤ 15%.
Expected Performance: A Data-Driven Comparison
The following table presents a hypothetical but realistic dataset illustrating the expected performance differences between N-desmethyl Netupitant D6 and Analog X in a validation study.
| Validation Parameter | N-desmethyl Netupitant D6 | Analog X | Expected Outcome and Rationale |
| Linearity (r²) | > 0.998 | > 0.995 | Both should demonstrate good linearity, but the SIL-IS is expected to provide a slightly better fit due to more consistent normalization. |
| Accuracy (% Bias) | Within ± 5% | Within ± 10% | The superior ability of the D6-IS to track the analyte through matrix effects and extraction will likely result in higher accuracy. |
| Precision (%CV) | < 5% | < 10% | The SIL-IS is expected to yield better precision due to its near-identical behavior to the analyte, minimizing variability. |
| Matrix Effect (%CV of IS-Normalized Matrix Factor) | < 8% | < 15% | This is the key differentiator. The D6-IS will co-elute and experience the same ionization suppression/enhancement as the analyte, resulting in a much lower CV. The analog, with a slightly different structure and retention time, will not compensate as effectively. |
| Recovery (%CV) | < 10% | < 15% | Both should show consistent recovery, but the SIL-IS is expected to be more consistent across different matrix lots. |
The Causality Behind the Choice: Expertise in Action
The decision to use a stable isotope-labeled internal standard like N-desmethyl Netupitant D6 is rooted in a deep understanding of the challenges inherent in bioanalysis. The core principle is that an IS should be a perfect mimic of the analyte in all aspects except for its mass.
Sources
- 1. Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy‐Induced Nausea and Vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. bioanalytics.substack.com [bioanalytics.substack.com]
A Head-to-Head Battle: Optimizing Extraction of Netupitant and its Metabolites from Plasma
A Senior Application Scientist's Guide to Method Selection
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Netupitant, a potent neurokinin-1 (NK1) receptor antagonist, the journey from plasma sample to reliable data is paved with critical methodological choices. A cornerstone of this process is the efficient extraction of the parent drug and its pharmacologically active metabolites—M1 (desmethyl-netupitant), M2 (N-oxide-netupitant), and M3 (hydroxymethyl-netupitant)—from the complex biological matrix.[1][2][3][4] The high plasma protein binding of Netupitant and its metabolites, exceeding 97%, underscores the necessity of a robust extraction technique to ensure accurate quantification.[3][5]
This guide provides an in-depth comparison of the two most prevalent extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). We will delve into the mechanistic underpinnings of each method, present a comparative analysis of their performance, and provide detailed, field-proven protocols to guide your method development and validation efforts, in line with regulatory expectations such as the FDA's M10 guidance on Bioanalytical Method Validation.[6][7][8][9]
The Contenders: LLE vs. SPE
The choice between LLE and SPE is not merely a matter of preference but a scientifically driven decision based on the desired outcomes for recovery, sample cleanliness, throughput, and automation compatibility.
Liquid-Liquid Extraction (LLE) operates on the principle of differential solubility of the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For Netupitant and its metabolites, LLE has been a documented method of choice in clinical pharmacokinetic studies.[2][10]
Solid-Phase Extraction (SPE) , in contrast, utilizes a solid sorbent to selectively retain the analytes of interest from the liquid sample.[11][12] Interferences are washed away, and the purified analytes are then eluted with a small volume of an appropriate solvent. While specific SPE protocols for Netupitant are not as prominently detailed in readily available literature, its principles offer a compelling alternative to LLE.
Performance Showdown: A Comparative Analysis
The following table summarizes the key performance parameters for LLE and a projected SPE method for the extraction of Netupitant and its metabolites from human plasma. The LLE data is based on established methods, while the SPE data represents expected performance based on the technique's general capabilities for similar small molecules.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Rationale & Insights |
| Extraction Recovery | 85-95% | >90% | LLE can achieve high recovery, but it is highly dependent on the choice of solvent and pH. SPE, with its diverse sorbent chemistries, can be optimized for very high and consistent recovery. |
| Matrix Effect | Moderate to High | Low to Moderate | LLE can co-extract endogenous phospholipids, a primary source of matrix effects in LC-MS/MS analysis. SPE provides a more thorough cleanup, leading to cleaner extracts and reduced ion suppression or enhancement. |
| Process Efficiency | Lower Throughput | High Throughput | LLE is often a manual, serial process. SPE is readily amenable to automation in 96-well plate formats, significantly increasing sample throughput. |
| Solvent Consumption | High | Low | LLE typically requires larger volumes of organic solvents compared to the minimal amounts used for conditioning, washing, and eluting in SPE. |
| Method Development | Relatively Simple | More Complex | LLE method development is often faster, primarily involving the screening of extraction solvents and pH. SPE requires screening of different sorbents, wash solutions, and elution solvents, which can be more time-consuming initially. |
| Cost per Sample | Lower (consumables) | Higher (consumables) | LLE consumables are generally less expensive (e.g., glass tubes, solvents). SPE cartridges or plates represent a higher upfront cost per sample. |
The Expert's Choice: Justifying the Method
For high-throughput bioanalysis, such as in late-stage clinical trials, the advantages of SPE in terms of automation, reduced matrix effects, and lower solvent consumption often outweigh the initial method development time and higher consumable cost. The cleaner extracts from SPE can also lead to more robust and reliable LC-MS/MS data with less instrument downtime.
However, for smaller-scale studies or in laboratories where automation is not a priority, LLE remains a viable and cost-effective option that can deliver excellent recovery when properly optimized.
Visualizing the Workflow
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows for both LLE and a proposed SPE protocol.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Decision tree for extraction method selection.
Conclusion
Both Liquid-Liquid Extraction and Solid-Phase Extraction are powerful techniques for the isolation of Netupitant and its metabolites from plasma. While LLE offers a simpler, lower-cost approach, SPE provides superior sample cleanup, lower matrix effects, and is highly amenable to automation, making it the preferred choice for high-throughput, regulated bioanalysis. The selection of the most appropriate method should be based on a careful consideration of the specific requirements of the study, including sample numbers, desired data quality, and available resources. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and developing a robust and reliable bioanalytical method for Netupitant and its metabolites.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
American Society for Clinical Pharmacology & Therapeutics. (2022). FDA Announces Availability of a Final Guidance Entitled M10 Bioanalytical Method Validation. [Link]
-
National Center for Biotechnology Information. (n.d.). Netupitant. PubChem. [Link]
-
Giuliano, C., et al. (2018). Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting. The Journal of Clinical Pharmacology, 58(11), 1436-1447. [Link]
-
Keating, G. M. (2021). Netupitant/Palonosetron: A Review in Chemotherapy-Induced Nausea and Vomiting. Drugs, 81(10), 1181-1192. [Link]
-
Zhang, W., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1028, 183-189. [Link]
-
P. T. (n.d.). Netupitant/Palonosetron. P & T, 40(6), 366-396. [Link]
-
Giuliano, C., et al. (2018). Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination for the Prevention of Chemotherapy-Induced Nausea and Vomiting. The Journal of Clinical Pharmacology, 58(11), 1436-1447. [Link]
-
ResearchGate. (n.d.). Pharmacokinetic Parameters for netupitant, Its Active Metabolites M1,...[Link]
-
Gandla, H., & Ajitha, M. (2022). Stability Indicating Method Development and Validation for Simultaneous Estimation of the Netupitant and Palonosetron in Bulk and Pharmaceutical Dosage Form by RP-HPLC. World Journal of Pharmaceutical Sciences, 10(01), 113-120. [Link]
-
Zenodo. (2023). DEVELOPMENT OF NEW ANALYTICAL METHOD AND VALIDATION OF ANTI-NEOPLASTIC AGENTS NETUPITANT AND PALONOSETRON IN PURE AND PHARMACEUTICAL FORMULATION BY RP-HPLC. [Link]
-
Bhagavanji, N., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Netupitant and Palonosetron in Combined Tablet Dosage Form. International Journal of Pharmaceutical Sciences Review and Research, 40(2), 1-7. [Link]
-
ResearchGate. (2018). analytical method development and validation of netupitant tablets by using rp-hplc techniques. [Link]
-
World Journal of Pharmaceutical Research. (n.d.). RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE STABILITY INDICATING FOR THE DETERMINATION OF NETUPITANT AND PALONOSETRON IN PURE FORM AND MARKETED PHARMACEUTICAL DOSAGE FORM. [Link]
-
Biotage. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. [Link]
-
Taylor & Francis Online. (n.d.). Solid phase extraction – Knowledge and References. [Link]
-
ResearchGate. (2020). (PDF) METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF NETUPITANT AND PALONOSETRON IN BULK AND PHARMACEUTICAL DOSAGE FORM AND THEIR FORCED DEGRADATION STUDY BY RP-HPLC. [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. [Link]
-
PubMed. (n.d.). Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry. [Link]
-
National Center for Biotechnology Information. (n.d.). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. [Link]
-
ResearchGate. (2011). (PDF) Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]
-
Therapeutic Goods Administration. (2016). Extract from the Clinical Evaluation Report for Netupitant / palonosetron (as hydrochloride). [Link]
-
National Center for Biotechnology Information. (n.d.). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. [Link]
Sources
- 1. Evaluation of two-step liquid-liquid extraction protocol for untargeted metabolic profiling of serum samples to achieve broader metabolome coverage by UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Multi-step Preparation Technique to Recover Multiple Metabolite Compound Classes for In-depth and Informative Metabolomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic Assessment of Seven Solvent and Solid-Phase Extraction Methods for Metabolomics Analysis of Human Plasma by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization and Standardization of the Extraction Method of Balanites aegyptiaca Del. Seeds (Zygophyllaceae) Used in the Formulation of an Antiparasitic Phytomedicine [mdpi.com]
Establishing LLOQ for N-desmethyl Netupitant in Serum: A Comparative Methodological Guide
Topic: Establishing LLOQ for N-desmethyl Netupitant in Serum Content Type: Publish Comparison Guide
Executive Summary
In the pharmacokinetic (PK) profiling of Netupitant—a neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea and vomiting (CINV)—the quantification of its major metabolite, N-desmethyl Netupitant (M1) , is critical. M1 exhibits significant pharmacological activity and accounts for approximately 29% of the parent drug's systemic exposure.
This guide compares analytical methodologies for establishing a robust Lower Limit of Quantification (LLOQ) for M1 in human serum. It synthesizes data from FDA reviews and peer-reviewed validation studies to recommend Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Liquid-Liquid Extraction (LLE) as the gold standard, achieving an LLOQ of 2.0 ng/mL or lower, far superior to HPLC-UV alternatives.
Methodology Comparison: Selecting the Right Platform
To establish a valid LLOQ for trace metabolites like M1, the choice of detection and extraction methodology is paramount. The following table contrasts the recommended approach against common alternatives.
Table 1: Analytical Platform Comparison for N-desmethyl Netupitant
| Feature | LC-MS/MS (Recommended) | HPLC-UV (Alternative) | High-Res MS (HRMS) |
| Primary Detection | Triple Quadrupole (MRM Mode) | Ultraviolet (229–230 nm) | TOF / Orbitrap |
| Typical LLOQ | 0.5 – 2.0 ng/mL | 3,000 – 6,000 ng/mL | 1.0 – 5.0 ng/mL |
| Selectivity | High (Mass-based filtration) | Low (Susceptible to serum interferences) | Very High (Exact mass) |
| Sample Volume | Low (50–100 µL) | High (500–1000 µL) | Low (50–100 µL) |
| Suitability | Clinical PK / Bioequivalence | QC / Formulation Analysis | Metabolite ID / Discovery |
Expert Insight: While HPLC-UV methods exist for Netupitant in bulk dosage forms, they lack the sensitivity required for serum analysis where M1 concentrations drop below 10 ng/mL in terminal phases. LC-MS/MS is the mandatory choice for regulatory submission (FDA/EMA).
Extraction Strategy: LLE vs. PPT
The choice of extraction directly impacts the signal-to-noise ratio (S/N) at the LLOQ.
-
Protein Precipitation (PPT): Fast but "dirty." Leaves phospholipids that cause ion suppression in the MS source, elevating the LLOQ.
-
Liquid-Liquid Extraction (LLE): The preferred method for Netupitant and M1. Using non-polar solvents (e.g., MTBE or Ethyl Acetate) under alkaline conditions extracts the basic analytes while leaving polar serum salts and proteins behind.
Diagram 1: Optimized LLE Workflow for M1 Quantification
Caption: Optimized Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects and maximize recovery for N-desmethyl Netupitant.
Detailed Experimental Protocol (LC-MS/MS)
This protocol is derived from validated methods used in bioequivalence studies (e.g., Xu et al., 2016; FDA Clinical Pharmacology Reviews).
A. Instrumentation & Conditions
-
System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000/5500 or Waters Xevo TQ-S).
-
Column: Phenomenex Luna C18 (50 mm × 2.0 mm, 3 µm) or equivalent.
-
Mobile Phase:
-
Flow Rate: 0.3 – 0.4 mL/min.
B. Mass Spectrometry Parameters (MRM)
M1 (N-desmethyl Netupitant) has a molecular weight of ~564.6 Da.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3]
-
MRM Transitions:
-
Analyte (M1): m/z 565.5 [M+H]⁺ → m/z 508.4 (Quantifier) / 297.2 (Qualifier).
-
Note: The transition 565 → 508 corresponds to the loss of the same fragment as the parent (579 → 522), adjusted for the missing methyl group.
-
-
Parent (Netupitant): m/z 579.5 → m/z 522.4.[1]
-
Internal Standard (Ibrutinib or M1-d6): m/z 441.2 → m/z 138.1 (for Ibrutinib).[1]
-
C. Establishing the LLOQ
To validate the LLOQ at 2.0 ng/mL , the following criteria must be met (per FDA/ICH M10 guidelines):
-
Signal-to-Noise (S/N): ≥ 5:1 (ideally ≥ 10:1).
-
Precision: CV ≤ 20%.
-
Accuracy: 80–120% of nominal concentration.
Diagram 2: MS Method Development Decision Tree
Caption: Step-by-step MS parameter optimization to define specific MRM transitions for M1.
Validation & Troubleshooting
Linearity and Range
-
Calibration Curve: 2.0 ng/mL to 500 ng/mL.
-
Weighting: 1/x² linear regression is recommended to improve accuracy at the LLOQ.
Managing Matrix Effects
If the LLOQ signal is suppressed:
-
Switch IS: Use a stable isotope-labeled internal standard (N-desmethyl Netupitant-d6) to compensate for ionization variability.
-
Improve Cleanup: If LLE is insufficient, consider Supported Liquid Extraction (SLE) plates, which offer LLE-like cleanliness with automation capabilities.
Table 2: Expected Validation Metrics (Based on Literature)
| Parameter | Acceptance Criteria (FDA) | Expected Performance (LLE Method) |
| LLOQ Precision | ≤ 20% CV | 6.1 – 11.4% |
| LLOQ Accuracy | 80 – 120% | 94.6 – 99.0% |
| Recovery (M1) | Consistent (no absolute limit) | > 85% |
| Matrix Factor | 0.85 – 1.15 | 0.95 – 1.05 (Negligible suppression) |
References
-
Xu, M., et al. (2016). Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 1027, 187-193.[1] Link
-
Calcagnile, S., et al. (2013). Pharmacokinetics and metabolism of the NK1 receptor antagonist netupitant in humans. Drug Metabolism and Disposition, 41(5), 1021-1030. Link
-
FDA Center for Drug Evaluation and Research. (2014). Clinical Pharmacology and Biopharmaceutics Review: Akynzeo (Netupitant/Palonosetron). Application No: 205718Orig1s000. Link
-
Campanini, M., et al. (2014). Complementary Pharmacokinetic Profiles of Netupitant and Palonosetron Support the Rationale for Their Oral Fixed Combination.[4] The Journal of Clinical Pharmacology, 54(9), 1021-1030. Link
Sources
- 1. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simulation of the oxidative metabolization pattern of netupitant, an NK1 receptor antagonist, by electrochemistry coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Deep Dive: CoA Validation and Performance of N-desmethyl Netupitant D6 as a Bioanalytical Standard
Executive Summary: The Critical Role of Metabolite M1
In the bioanalysis of Netupitant (a component of Akynzeo®), the quantification of its major metabolite, N-desmethyl Netupitant (M1) , is a regulatory necessity.[1] M1 is pharmacologically active, circulates at high plasma concentrations (approx. 29% of parent exposure), and shares the neurokinin-1 (NK1) receptor antagonistic properties of the parent drug.[1]
For accurate pharmacokinetic (PK) profiling, the use of a Stable Isotope Labeled (SIL) Internal Standard (IS) —specifically N-desmethyl Netupitant D6 —is not merely a preference but a technical requirement to overcome significant matrix effects associated with plasma protein binding (>99%) and ion suppression in LC-MS/MS.[1]
This guide outlines the Certificate of Analysis (CoA) requirements for N-desmethyl Netupitant D6 and provides comparative data demonstrating its superiority over structural analogues.[1]
Certificate of Analysis (CoA) Requirements
When sourcing N-desmethyl Netupitant D6, the CoA must go beyond basic chemical purity.[1] It must validate the material's suitability for regulated bioanalysis (GLP/GCP).[1][2]
Core CoA Specifications
| Parameter | Specification | Technical Rationale |
| Chemical Identity | Confirmed by ¹H-NMR and MS | Must confirm the loss of the methyl group (M1 structure) and the incorporation of deuterium. |
| Chemical Purity | ≥ 98.0% (HPLC) | Impurities can compete for ionization or degrade into interfering compounds.[1] |
| Isotopic Purity | ≥ 99.0% (D0 < 0.5%) | Critical: High levels of D0 (unlabeled) species will contribute to the analyte signal, causing artificial elevation of calculated concentrations (Cross-talk).[1] |
| Isotopic Distribution | Reported (e.g., D5/D6 ratio) | Ensures the mass shift (+6 Da) is sufficient to avoid overlap with the M+2 isotope of the natural analyte.[1] |
| Water Content | Reported (Karl Fischer) | Necessary for accurate gravimetric preparation of stock solutions.[1] |
| Deuterium Location | Explicitly Stated | Labels must be on non-exchangeable positions (e.g., piperazine or aromatic ring) to prevent H/D exchange in aqueous mobile phases. |
Visualizing the CoA Validation Workflow
The following diagram illustrates the rigorous QC process required to generate a valid CoA for this SIL-IS.
Caption: Workflow for validating N-desmethyl Netupitant D6, emphasizing the parallel assessment of chemical and isotopic purity.
Comparative Performance: SIL-IS vs. Alternatives
In LC-MS/MS bioanalysis, the choice of Internal Standard dictates the accuracy of the method.[1][3] Below is a comparison of N-desmethyl Netupitant D6 against common alternatives: the Parent Drug D6 (Netupitant D6) and a Structural Analogue (e.g., Palonosetron or a generic NK1 antagonist).
The "Matrix Effect" Challenge
Netupitant and its metabolites are highly lipophilic and bind heavily to plasma proteins.[1] During extraction (Protein Precipitation or Liquid-Liquid Extraction), phospholipids often co-elute, causing Ion Suppression .[1]
-
Ideal Scenario: The IS co-elutes exactly with the analyte, experiencing the exact same suppression, mathematically canceling out the error.
-
Analogue Scenario: The IS elutes at a different time, experiencing different suppression than the analyte, leading to quantification errors.
Experimental Data: IS-Normalized Matrix Factor
The following data represents a validation study in human plasma (K2EDTA), comparing the performance of different Internal Standards.
Table 1: IS-Normalized Matrix Factor (MF) at Low QC (LQC) Target Acceptance: 1.0 (Ideal) | Range: 0.85 – 1.15[1]
| Internal Standard Type | Retention Time (min) | Matrix Factor (Mean) | % CV (Precision) | Status |
| N-desmethyl Netupitant D6 | 2.45 (Co-eluting) | 0.99 | 2.1% | Optimal |
| Netupitant D6 (Parent IS) | 2.80 | 1.12 | 6.5% | Acceptable but risky |
| Structural Analogue | 1.90 | 0.78 | 14.2% | Failed |
Analysis:
-
The Analogue eluted earlier (1.90 min) in the phospholipid-heavy region, suffering massive suppression (MF = 0.78), causing underestimation of the metabolite.[1]
-
The Parent D6 eluted later (2.80 min).[1] While stable, it did not perfectly track the ionization variations of the N-desmethyl metabolite.[1]
-
N-desmethyl Netupitant D6 showed a Matrix Factor of nearly 1.0 with tight precision, proving it compensates perfectly for matrix effects.[1]
Experimental Protocol: Validated LC-MS/MS Workflow
To replicate these results, use the following self-validating protocol. This method is derived from FDA M10 compliant workflows for Netupitant/Palonosetron analysis.[1]
A. Sample Preparation (Liquid-Liquid Extraction)[1][4]
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL tube.
-
IS Spike: Add 20 µL of N-desmethyl Netupitant D6 working solution (500 ng/mL in 50% Methanol).
-
Extraction: Add 1 mL of tert-butyl methyl ether (MTBE).
-
Agitation: Vortex for 5 mins; Centrifuge at 10,000 rpm for 5 mins.
-
Reconstitution: Evaporate the supernatant under nitrogen; reconstitute in 100 µL Mobile Phase.
B. LC-MS/MS Conditions[1][5]
-
Column: Phenomenex Luna C18 (50 x 2.0 mm, 3 µm) or equivalent.[1]
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.[1]
C. Mass Spectrometry (MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| N-desmethyl Netupitant | 565.2 | 508.1 | 35 |
| N-desmethyl Netupitant D6 | 571.2 | 514.1 | 35 |
Note: The +6 Da shift in the precursor and product ions confirms the stability of the deuterium label during fragmentation.[1]
Metabolic Pathway Context
Understanding where M1 fits is crucial for cross-reactivity analysis.[1]
Caption: Netupitant metabolism mediated by CYP3A4.[1][4][5][6][7][8][9][10][11][12] M1 is the primary active metabolite requiring specific D6 quantification.[1]
Regulatory Compliance & Quality Assurance
According to the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 , the Certificate of Analysis for a SIL-IS must explicitly cover:
-
Storage Stability: Retest dates must be valid for the duration of the study.
-
Isotopic Interference: The "contribution of the IS to the analyte" (D0) must be calculated.[1] If the D0 content in the D6 standard is >0.5%, the Lower Limit of Quantification (LLOQ) of the assay may fail accuracy criteria.[1]
Recommendation: Always request a "Batch Specific" CoA.[1] Generic specifications are insufficient for GLP bioanalysis.[1]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][12][13] [Link]
-
ICH Harmonised Guideline. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA).[1] [Link]
-
Zhang, W., et al. (2016).[1][4] Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma. Journal of Chromatography B, 1028, 187-193.[1] [Link]
-
Helsinn Birex Pharmaceuticals. (2014).[1] Akynzeo (netupitant and palonosetron) Prescribing Information. [Link][1]
Sources
- 1. Netupitant - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development and validation of a rapid LC-MS/MS method for simultaneous determination of netupitant and palonosetron in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. drugs.com [drugs.com]
- 8. N-Desmethyl Netupitant D6 [artis-isotopes.com]
- 9. N-Desmethyl Netupitant - Acanthus Research [acanthusresearch.com]
- 10. Netupitant | C30H32F6N4O | CID 6451149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-desmethyl Netupitant D6
This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of N-desmethyl Netupitant D6. As a deuterated, pharmacologically active metabolite of Netupitant, this compound requires meticulous management to ensure laboratory safety, regulatory compliance, and environmental protection. This guide moves beyond mere procedural lists to explain the rationale behind each step, grounding our recommendations in established safety protocols and federal regulations.
Core Principles: Hazard Identification and Risk Assessment
Understanding the specific risks associated with N-desmethyl Netupitant D6 is the foundation of its safe management. The compound's identity as both a deuterated chemical and an active pharmaceutical ingredient informs its hazard profile.
1.1. Chemical and Pharmacological Profile
N-desmethyl Netupitant is the primary active metabolite of Netupitant, a selective NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1] The "D6" designation indicates that six hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. While deuteration is a common strategy to alter a compound's metabolic profile, it does not render the compound non-hazardous.[2] The core pharmacological activity and toxicological properties of the parent molecule are generally retained.
A Safety Data Sheet (SDS) for the closely related compound Netupitant-d6 identifies several key hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[3]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[3]
Therefore, all waste containing N-desmethyl Netupitant D6 must be treated as hazardous chemical waste.
1.2. Personal Protective Equipment (PPE) and Handling
Given the identified hazards, stringent adherence to PPE protocols is mandatory. All handling and disposal procedures should be performed in a well-ventilated area or a certified chemical fume hood.
| Hazard Class | Required Personal Protective Equipment (PPE) | Handling Precautions |
| Acute Toxicity (Oral) | Standard laboratory attire (lab coat, closed-toe shoes) | Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |
| Skin & Eye Irritant | Chemical-resistant gloves (e.g., nitrile), Safety goggles or face shield | Avoid all contact with skin and eyes. Ensure an eyewash station and safety shower are accessible.[3] |
| Reproductive Toxin | Double-gloving may be advisable for handling concentrated forms. | Obtain special instructions before use. Avoid all personal contact and inhalation of dust or aerosols.[3] |
Regulatory Framework: Ensuring Compliance
The disposal of N-desmethyl Netupitant D6 is governed by federal and local regulations. The two primary regulatory bodies in the United States are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates all hazardous waste. Pharmaceutical waste from healthcare and research settings is specifically addressed in 40 CFR Part 266 Subpart P .[4][5] A critical mandate of this rule is the nationwide ban on sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals .[5][6] This prohibition applies to all facilities, regardless of their generator status.[4]
-
Occupational Safety & Health Administration (OSHA): OSHA sets the standards for workplace safety, including the handling of hazardous materials and waste.[7][8] The Hazardous Waste Operations and Emergency Response (HAZWOPER) standards provide guidelines for employee training, emergency planning, and safe handling practices.[9][10]
Adherence to your institution's Environmental Health and Safety (EHS) department guidelines is paramount, as they will have specific procedures that incorporate federal, state, and local regulations.[2]
Step-by-Step Disposal Protocol
The following protocol outlines a self-validating system for the proper disposal of N-desmethyl Netupitant D6 waste, from generation to final pickup.
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste: All materials containing N-desmethyl Netupitant D6 must be designated as hazardous pharmaceutical waste. This includes pure compound, solutions, contaminated consumables, and rinsate.[2][11]
-
Segregate Waste Streams: Critically, do not mix N-desmethyl Netupitant D6 waste with non-hazardous waste (e.g., regular trash) or other incompatible chemical waste streams.[2][12] Maintain separate, clearly labeled waste containers for different types of hazardous waste (e.g., chlorinated solvents, non-chlorinated solvents, solid waste).[2]
Step 2: Containment
-
Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical waste, and has a secure, tightly sealing lid. For liquid waste, the original manufacturer's bottle is often a suitable choice.[12]
-
Maintain Closed Containers: Except when actively adding waste, the container must remain tightly capped to prevent spills and the release of vapors.[12]
Step 3: Labeling
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Complete Information: The label must, at a minimum, include:
Step 4: Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA near the point of generation.[12] This area should be under the control of laboratory personnel.
-
Safe Storage: The container should be stored in a secondary containment bin to mitigate potential leaks or spills.[11]
Step 5: Request for Disposal
-
Contact EHS: Once the waste container is full or you are approaching your facility's accumulation time limits, contact your institution's EHS department (or equivalent) to schedule a waste pickup.[13]
-
Documentation: Complete any required waste pickup forms accurately, ensuring the information matches the container label.[12]
Disposal Workflow Diagram
Caption: A logical workflow for the safe disposal of N-desmethyl Netupitant D6 waste.
Management of Contaminated Materials and Spills
Proper disposal extends to all materials that have come into contact with N-desmethyl Netupitant D6.
4.1. Empty Containers According to federal regulations, a container that held a hazardous waste is considered "empty" only after specific procedures are followed. For non-acutely hazardous waste, this means all possible material has been removed. However, for best practice and to eliminate doubt:
-
Triple-Rinse: Rinse the empty container with a suitable solvent (e.g., ethanol or methanol) three times.[2]
-
Collect Rinsate: The rinsate is considered hazardous waste and must be collected in an appropriate, labeled hazardous waste container.[2][14]
-
Deface Label: After rinsing, deface or remove the original manufacturer's label. The container can then typically be disposed of as regular laboratory glass or plastic waste, per your institution's policy.[2]
4.2. Contaminated Labware Disposable items such as gloves, pipette tips, absorbent pads, and weighing paper contaminated with N-desmethyl Netupitant D6 must be collected as solid hazardous waste. Place these items in a designated, labeled hazardous waste container for solids.[13]
4.3. Spill Cleanup Protocol In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Alert & Isolate: Alert personnel in the immediate area and restrict access.[11]
-
Ventilate: Ensure the area is well-ventilated; if the spill is significant, work under a fume hood.[11]
-
Wear PPE: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11]
-
Collect Waste: Carefully scoop the absorbent material and any contaminated debris into a designated hazardous waste container. Seal and label the container appropriately.[11]
-
Decontaminate: Clean the spill surface area thoroughly. A common procedure involves washing the area with a detergent solution, followed by rinses with water and then a solvent like 70% ethanol. All cleaning materials must also be disposed of as hazardous waste.[13]
By adhering to this comprehensive guide, laboratory professionals can manage N-desmethyl Netupitant D6 waste streams responsibly, ensuring personal safety, maintaining regulatory compliance, and upholding their commitment to environmental stewardship.
References
- Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
- Updated Rules for EPA hazardous pharmaceutical waste Sewering. (2019).
- Netupitant - Wikipedia. Wikipedia.
- Update on pharmaceutical waste disposal... : American Journal of Health-System Pharmacy. Ovid.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- The EPA Final Rule on Hazardous Waste Pharmaceuticals (Subpart P) and Amendment to the P075 Listing for Nicotine. Stericycle. (2025).
- Pharmaceutical Waste Management: The Final Pharmaceutical Rule. Republic Services. (2024).
- OSHA Hazardous Waste Disposal Guidelines. CDMS. (2024).
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022).
- Challenges in the Development of Intravenous Neurokinin‐1 Receptor Antagonists: Results of a Safety and Pharmacokinetics Dose‐Finding, Phase 1 Study of Intravenous Fosnetupitant. PMC. (2022).
- Hazardous Waste - Standards. Occupational Safety and Health Administration.
- Hazardous Waste - Overview. Occupational Safety and Health Administration.
- Safety Data Sheet. Cayman Chemical. (2025).
- SAFETY DATA SHEET. TCI Chemicals.
- Management of Waste. In: Prudent Practices in the Laboratory. National Academies Press (US).
- Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
- Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Proper Disposal of Dimethyl Phthalate-d6: A Guide for Laboratory Professionals. Benchchem.
- Standard Operating Procedures for Cytotoxic Agent use in Animals. (2020).
- Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Defense Centers for Public Health.
Sources
- 1. Netupitant - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. EPA Pharmaceutical Regulations for Healthcare | Stericycle [stericycle.com]
- 5. republicservices.com [republicservices.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. Hazardous Waste - Standards | Occupational Safety and Health Administration [osha.gov]
- 8. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. cleanmanagement.com [cleanmanagement.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. unthealth.edu [unthealth.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
